S-(1,2-Dichlorovinyl)homocysteine

Nephrotoxicity Membrane Transport S-Conjugate Uptake

S-(1,2-Dichlorovinyl)homocysteine (DCVHC, CAS 102916‑85‑8) is a synthetic, halogenated L‑homocysteine S‑conjugate (C₆H₉Cl₂NO₂S, MW 230.11) that serves as a mechanistic probe for renal cysteine‑conjugate β‑lyase and γ‑elimination pathways. As the homocysteine analog of the well‑studied nephrotoxin S‑(1,2‑dichlorovinyl)‑L‑cysteine (DCVC), DCVHC requires pyridoxal‑phosphate‑dependent bioactivation to elicit toxicity, but its one‑carbon‑longer side‑chain fundamentally alters its transport, intracellular targets, and metabolite profile.

Molecular Formula C28H19FN4O8
Molecular Weight 230.11 g/mol
CAS No. 102916-85-8
Cat. No. B217376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(1,2-Dichlorovinyl)homocysteine
CAS102916-85-8
SynonymsDCVHC
S-(1,2-dichlorovinyl)homocysteine
Molecular FormulaC28H19FN4O8
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC(CSC(=CCl)Cl)C(C(=O)O)N
InChIInChI=1S/C6H9Cl2NO2S/c7-3-5(8)12-2-1-4(9)6(10)11/h3-4H,1-2,9H2,(H,10,11)/b5-3-/t4-/m0/s1
InChIKeyFLDHIRRXGKLJDM-BNWFAOCJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(1,2-Dichlorovinyl)homocysteine (DCVHC, CAS 102916-85-8): A Halogenated Homocysteine S-Conjugate for Nephrotoxicity Research


S-(1,2-Dichlorovinyl)homocysteine (DCVHC, CAS 102916‑85‑8) is a synthetic, halogenated L‑homocysteine S‑conjugate (C₆H₉Cl₂NO₂S, MW 230.11) that serves as a mechanistic probe for renal cysteine‑conjugate β‑lyase and γ‑elimination pathways [1]. As the homocysteine analog of the well‑studied nephrotoxin S‑(1,2‑dichlorovinyl)‑L‑cysteine (DCVC), DCVHC requires pyridoxal‑phosphate‑dependent bioactivation to elicit toxicity, but its one‑carbon‑longer side‑chain fundamentally alters its transport, intracellular targets, and metabolite profile [2].

Why S-(1,2-Dichlorovinyl)homocysteine Cannot Be Replaced by S-(1,2-Dichlorovinyl)cysteine or Other In‑Class S‑Conjugates


Although DCVHC and DCVC share the same 1,2‑dichlorovinyl group and are both bioactivated by PLP‑dependent enzymes, their differing amino‑acid backbones drive quantitative divergence in transport uptake, glutathione perturbation, intracellular calcium targeting, and in vivo nephrotoxicity pattern [1]. Even the α‑methyl‑blocked homocysteine analog (DCVMHC) completely loses toxicity and mutagenicity [2]. Consequently, procurement of the exact homocysteine conjugate is mandatory for experiments where these differential endpoints are the readout.

S-(1,2-Dichlorovinyl)homocysteine (DCVHC): Quantitative Comparator-Based Evidence for Procurement Selection


Sodium‑Dependent Transport: DCVHC vs DCVC in Isolated Rat Renal Proximal Tubular Cells

In freshly isolated rat renal proximal tubular cells, the sodium‑dependent component of uptake sharply distinguishes DCVHC from its cysteine counterpart. Approximately 30% of DCVHC uptake relies on sodium‑coupled carriers, whereas ~50% of DCVC uptake is sodium‑dependent, indicating a greater contribution of the sodium‑independent system L for DCVHC internalization [1].

Nephrotoxicity Membrane Transport S-Conjugate Uptake

Cellular Glutathione Depletion: DCVHC Diminishes GSH by 52 % Whereas DCVC Does Not

Incubation of isolated rat kidney cells with DCVHC caused a 52 % decrease in cellular glutathione (GSH) concentrations and substantially inhibited GSH biosynthesis. By contrast, the cysteine analog DCVC failed to decrease GSH concentrations and only partially inhibited biosynthesis [1].

Oxidative Stress Glutathione Homeostasis Cytotoxicity Mechanism

Extra‑Mitochondrial Calcium Sequestration: DCVHC Targets Microsomal Ca²⁺ Stores While DCVC Does Not

In rat kidney mitochondria and microsomal preparations, DCVHC acts as a potent inhibitor of mitochondrial Ca²⁺ sequestration and, in direct contrast to DCVC, also inhibits microsomal Ca²⁺ sequestration. This demonstrates that DCVHC possesses an additional extramitochondrial site of action not observed with the cysteine conjugate [1].

Calcium Signaling Organelle Toxicity Nephrotoxicity

Mutagenicity Dichotomy in Ames Test: DCVC Is a Strong Direct Mutagen; DCVHC Is Weakly Mutagenic Only with Renal Cytosol

Assessed in Salmonella typhimurium TA2638 using the preincubation assay, DCVC exhibited strong, direct‑acting mutagenicity without exogenous activation. In contrast, DCVHC was only weakly mutagenic and required the presence of rat renal cytosol (which supplies γ‑lyase activity); the effect was abolished by the PLP‑enzyme inhibitor aminooxyacetic acid [1]. The α‑methyl‑blocked homocysteine analog DCVMHC was completely non‑mutagenic at concentrations up to 1 µmol/plate.

Genotoxicity Ames Test Metabolic Activation

In‑Vivo Nephrotoxicity Lesion Distribution: DCVHC Produces S2/S3 Proximal Tubular Damage Not Seen with DCVC

Forty‑eight hours after administration to male Fischer 344 rats, DCVHC (like TCTFP) produced functional defects in the S2 and S3 segments of the proximal tubule confirmed by histopathology, together with ¹H NMR urinary markers (glucose, L‑lactate, acetate, 3‑D‑hydroxybutyrate, and selective aminoaciduria). DCVC, at comparable dose, did not elicit these segment‑specific lesions and instead only increased tricarboxylic acid cycle intermediates [1][2].

Renal Histopathology In Vivo Toxicology Proximal Tubule

Bioactivation Pathway Divergence: γ‑Elimination for DCVHC vs β‑Elimination for DCVC

DCVHC undergoes a PLP‑dependent γ‑elimination reaction to yield a reactive thiol identical to that produced from DCVC via β‑elimination, yet the γ‑elimination route is selectively blocked by the suicide substrate propargylglycine, whereas DCVC toxicity is not [1]. This mechanistic bifurcation allows researchers to dissect the contribution of γ‑lyase vs β‑lyase pathways by choosing the appropriate conjugate.

Bioactivation Pyridoxal Phosphate Enzyme Mechanism

Optimal Research and Industrial Use Cases for S-(1,2-Dichlorovinyl)homocysteine (DCVHC) Based on Verified Evidence


Segment‑Specific Proximal Tubule Nephrotoxicity Modeling and Renal Biomarker Discovery

DCVHC is the conjugate of choice for inducing acute S2/S3 proximal tubular lesions in rodent models, confirmed by histopathology and a characteristic urinary metabolomic signature (glucose, L‑lactate, acetate, 3‑D‑hydroxybutyrate, plus aminoaciduria). DCVC does not reproduce this lesion topography, making DCVHC indispensable for segment‑specific renal injury studies and biomarker validation [1].

Investigating Dual‑Organelle (Mitochondrial + Endoplasmic Reticulum) Calcium Dysregulation

Only DCVHC simultaneously inhibits mitochondrial and microsomal Ca²⁺ sequestration, whereas DCVC is restricted to mitochondrial Ca²⁺ targets. This dual‑organelle property makes DCVHC the preferred tool for studying crosstalk between ER stress and mitochondrial dysfunction in nephrotoxicity [1].

Xenobiotic‑Induced Glutathione Collapse and Redox Imbalance Studies

DCVHC uniquely depletes cellular glutathione by 52 % and blocks de novo GSH synthesis, a phenotype not observed with DCVC. Laboratories focusing on redox‑dependent cytotoxicity or screening GSH‑restoring countermeasures should specifically procure the homocysteine conjugate [1].

Structure–Activity Relationship (SAR) Studies on Haloalkenyl S‑Conjugate Bioactivation and Mutagenicity

DCVHC, together with DCVC, DCVG, DCVMC, and DCVMHC, defines a complete SAR matrix for γ‑lyase‑ vs β‑lyase‑dependent activation and Ames mutagenicity. The qualitative shift from strong direct mutagen (DCVC) to activation‑dependent weak mutagen (DCVHC) to non‑mutagen (DCVMHC) [1] provides a calibrated set of tool compounds for genetic toxicology screening programs.

Quote Request

Request a Quote for S-(1,2-Dichlorovinyl)homocysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.